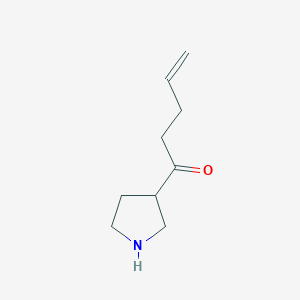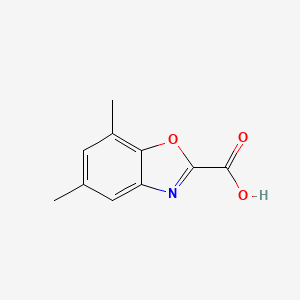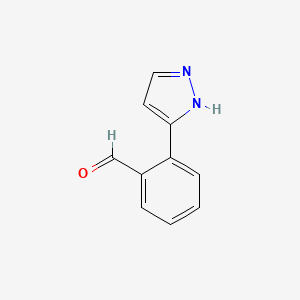
2-Methyl-1-(1,3-thiazol-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(1,3-thiazol-2-yl)piperazine is a heterocyclic compound that contains both a thiazole ring and a piperazine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties
準備方法
The synthesis of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 2-methylthiazole with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-Methyl-1-(1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various functional groups.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-1-(1,3-thiazol-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
作用機序
The mechanism of action of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-Methyl-1-(1,3-thiazol-2-yl)piperazine can be compared with other similar compounds, such as:
1-(1,3-Thiazol-2-yl)piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-Methyl-1-(1,3-thiazol-4-yl)piperazine: The position of the thiazole ring substitution can influence its properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H13N3S |
|---|---|
分子量 |
183.28 g/mol |
IUPAC名 |
2-(2-methylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H13N3S/c1-7-6-9-2-4-11(7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 |
InChIキー |
AZYDDZQCNPNEJB-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)


![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)


![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)



